

Ethyl phenethyl ether as a fragrance ingredient in scientific literature

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Compound of Interest

Compound Name: Ethyl phenethyl ether

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Ethyl Phenethyl Ether: A Technical Guide for Fragrance Applications

Ethyl phenethyl ether, also known as (2-ethoxyethyl)benzene, is an aromatic ether that contributes a unique scent profile to fragrance compositions. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, analytical quantification, and safety assessment, tailored for researchers, scientists, and professionals in the fragrance and drug development industries.

Physicochemical Properties

Ethyl phenethyl ether is a colorless liquid with a characteristic odor. Its physical and chemical properties are crucial for its application in fragrance formulations, influencing its volatility, stability, and compatibility with other ingredients. While some reported values are estimations, they provide a valuable baseline for experimental work.^[1]

Property	Value	Reference
Molecular Formula	C10H14O	
Molecular Weight	150.22 g/mol	
CAS Number	1817-90-9	[1]
Assay	95.00 to 100.00%	[1]
Boiling Point	194.00 to 195.00 °C @ 760.00 mm Hg (est.)	[1]
Vapor Pressure	0.623000 mmHg @ 25.00 °C (est.)	[1]
Flash Point	155.00 °F. TCC (68.10 °C) (est.)	[1]
logP (o/w)	2.637 (est.)	[1]
Solubility	Soluble in alcohol; Insoluble in water	[1]
Water Solubility	334.7 mg/L @ 25 °C (est.)	[1]

Synthesis of Ethyl Phenethyl Ether

The most common and versatile method for the synthesis of unsymmetrical ethers like **ethyl phenethyl ether** is the Williamson ether synthesis.[2][3][4][5] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[3][4]

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from the synthesis of the structurally similar allyl phenethyl ether and is applicable for the laboratory-scale preparation of **ethyl phenethyl ether**. [2]

Materials:

- Phenethyl alcohol
- Sodium hydride (NaH)

- Ethyl bromide (or ethyl iodide)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) supplies
- Silica gel for column chromatography
- Hexanes and ethyl acetate for chromatography

Procedure:

- Alkoxide Formation:
 - In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethyl alcohol (1.0 equivalent) in anhydrous THF.
 - Cool the solution to 0 °C using an ice bath.
 - Carefully and portion-wise, add sodium hydride (1.2 equivalents) to the stirred solution.
Caution: Hydrogen gas is evolved; ensure adequate ventilation.

- Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenethoxide.
- Ether Formation:
 - Cool the alkoxide solution back to 0 °C.
 - Slowly add ethyl bromide (1.1 equivalents) to the reaction mixture.
 - Allow the reaction to proceed at room temperature. The progress can be monitored by TLC until the starting phenethyl alcohol is consumed (typically 4-12 hours).
- Work-up:
 - Once the reaction is complete, cool the mixture to 0 °C.
 - Carefully quench the reaction by the slow addition of saturated aqueous NH_4Cl solution to decompose any unreacted sodium hydride.
 - Add water and transfer the mixture to a separatory funnel.
 - Extract the aqueous layer three times with ethyl acetate.
 - Combine the organic layers and wash with water, followed by brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Purification:
 - Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude **ethyl phenethyl ether**.
 - Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
 - Collect the fractions containing the pure product, as determined by TLC.

- Concentrate the pure fractions under reduced pressure to yield **ethyl phenethyl ether** as a colorless liquid.
- Characterization:
 - The final product should be characterized by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.



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Williamson Ether Synthesis Workflow for **Ethyl Phenethyl Ether**

Analytical Methodology

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile fragrance compounds like **ethyl phenethyl ether** in complex matrices.[6][7] Its high separation efficiency and specific detection make it ideal for quality control and regulatory compliance.[6]

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of fragrance allergens in cosmetic products, which can be adapted and validated for the quantification of **ethyl phenethyl ether**.[8]

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Capillary column: A suitable column for fragrance analysis, such as a vf-5ms (30m × 0.25 mm i.d., 0.25 μm film thickness), is recommended.[8]

Sample Preparation:

- Simple Matrices (e.g., perfumes, colognes): Dilute the sample in a suitable solvent like ethanol or methyl tert-butyl ether to bring the analyte concentration within the calibration range.[\[7\]](#)[\[8\]](#)
- Complex Matrices (e.g., creams, lotions): A liquid-liquid extraction is necessary. For instance, the sample can be extracted with a solvent system like methyl tert-butyl ether, followed by centrifugation to separate the layers.[\[8\]](#)[\[9\]](#) An internal standard should be added before extraction for accurate quantification.

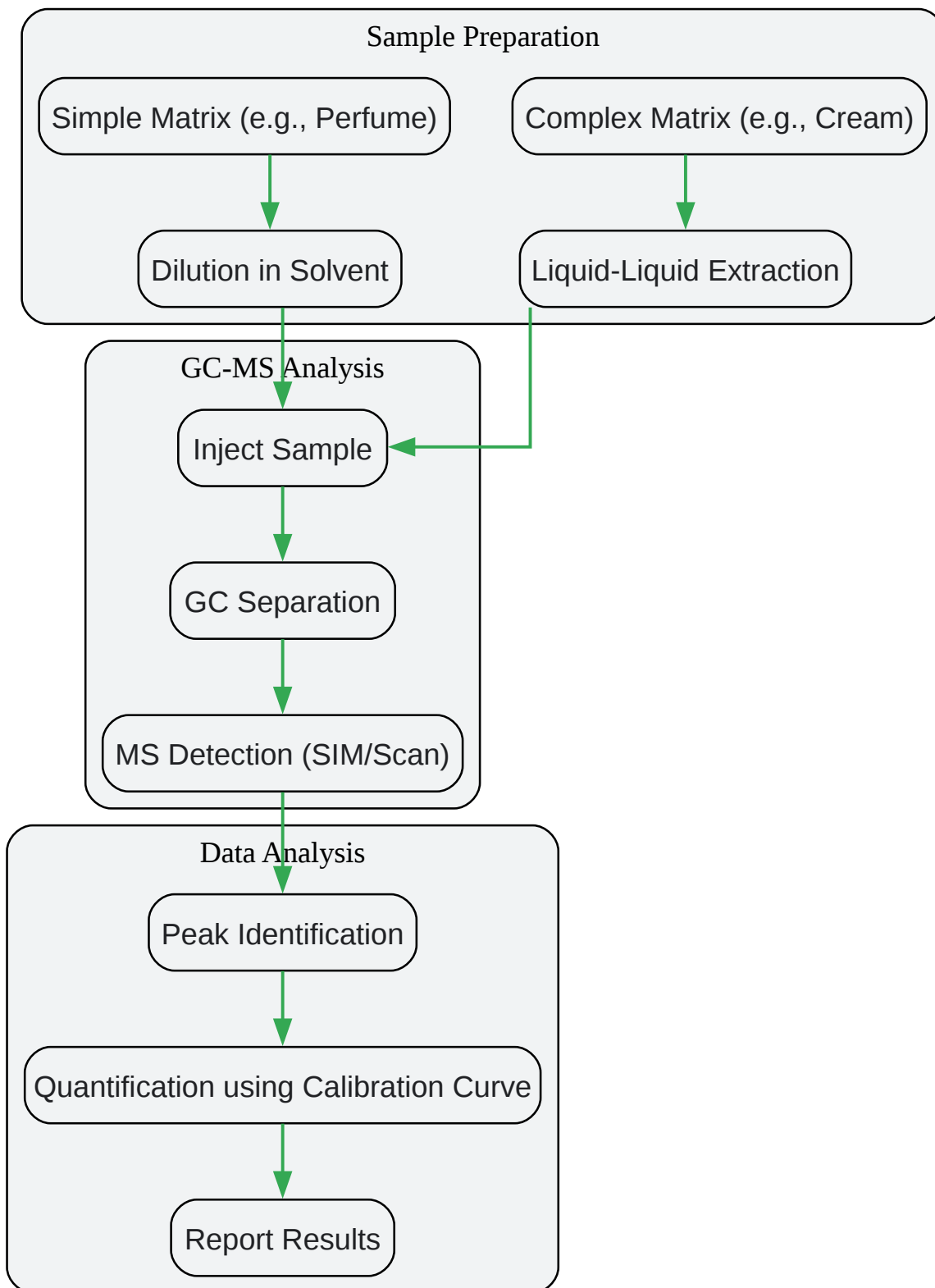
GC-MS Parameters:

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[\[8\]](#)
- Injection Mode: Pulsed splitless injection of 2.0 μ L.[\[8\]](#)
- Oven Temperature Program:
 - Initial temperature: 60 °C (hold for 2 min)
 - Ramp 1: 3 °C/min to 125 °C
 - Ramp 2: 7 °C/min to 230 °C
 - Ramp 3: 20 °C/min to 300 °C (hold for 5 min)[\[8\]](#)
- Mass Spectrometer:
 - Ionization Mode: Electron Impact (EI) at 70 eV.[\[7\]](#)
 - Acquisition Mode: Selective Ion Monitoring (SIM) for higher sensitivity and selectivity, using characteristic m/z values for **ethyl phenethyl ether**.[\[8\]](#) Full scan mode can be used for initial identification.

Method Validation:

For quantitative analysis, the method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.[\[8\]](#)[\[10\]](#)

[11] Calibration curves should be prepared using standard solutions of **ethyl phenethyl ether** in the same solvent as the prepared samples.[8]



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Generalized Workflow for GC-MS Analysis of **Ethyl Phenethyl Ether**

Safety and Toxicology

The safety of fragrance ingredients is assessed by the Research Institute for Fragrance Materials (RIFM). **Ethyl phenethyl ether** has undergone a safety assessment by RIFM.[12][13] These assessments typically evaluate a range of toxicological endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, and photoirritation/photoallergenicity.

Based on the available information, the safety of **ethyl phenethyl ether** is supported for its use as a fragrance ingredient under the current conditions of use.[14] For many fragrance ingredients where specific toxicological data is limited, the Threshold of Toxicological Concern (TTC) is applied.[14][15] This is a risk assessment approach that establishes a human exposure threshold for chemicals below which there is no appreciable risk to human health.

The RIFM Expert Panel concludes that this material is safe as described in their safety assessment.[14] For detailed toxicological data and the specifics of the safety assessment, it is recommended to consult the full RIFM publication.[12][13][16] The International Fragrance Association (IFRA) provides standards for the safe use of fragrance ingredients based on RIFM's scientific findings.

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